molecular formula C15H19NO3 B2856250 Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate CAS No. 2094126-46-0

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate

Cat. No.: B2856250
CAS No.: 2094126-46-0
M. Wt: 261.321
InChI Key: QVMDBUCDHVELTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. This compound is characterized by the presence of a tert-butyl ester group, a phenyl ring, and an enamido group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

The synthesis of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate typically involves the reaction of tert-butyl bromoacetate with phenylacetic acid and prop-2-enamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the enamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate involves its interaction with molecular targets such as enzymes and receptors. The enamido group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-phenyl-2-(prop-2-enamido)acetate include:

    Tert-butyl 2-phenylacetate: Lacks the enamido group, making it less reactive in certain biochemical applications.

    Phenyl 2-(prop-2-enamido)acetate: Does not have the tert-butyl ester group, affecting its solubility and stability.

    Tert-butyl 2-(prop-2-enamido)acetate: Missing the phenyl ring, which reduces its potential for π-π interactions.

The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity, stability, and versatility in various applications.

Properties

IUPAC Name

tert-butyl 2-phenyl-2-(prop-2-enoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-12(17)16-13(11-9-7-6-8-10-11)14(18)19-15(2,3)4/h5-10,13H,1H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDBUCDHVELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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